Pitavastatin acetonide t-butyl ester-d5
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Overview
Description
Pitavastatin acetonide t-butyl ester-d5 is a deuterated derivative of Pitavastatin acetonide t-butyl ester. It is a synthetic compound used primarily in scientific research. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various analytical and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pitavastatin acetonide t-butyl ester-d5 involves multiple steps, starting from the base compound Pitavastatin. The process typically includes the introduction of deuterium atoms at specific positions to create the deuterated derivative. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Pitavastatin acetonide t-butyl ester-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Pitavastatin acetonide t-butyl ester-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in biological studies to investigate metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Pitavastatin and its derivatives.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of Pitavastatin acetonide t-butyl ester-d5 is similar to that of Pitavastatin. It inhibits the enzyme hydroxymethylglutaryl-coenzyme A reductase, which is involved in the synthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein cholesterol and other lipids in the blood.
Comparison with Similar Compounds
Similar Compounds
Pitavastatin: The base compound from which Pitavastatin acetonide t-butyl ester-d5 is derived.
Atorvastatin: Another statin used to lower cholesterol levels.
Rosuvastatin: A statin with similar lipid-lowering effects.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for more precise analytical measurements, making it a valuable tool in scientific studies.
Properties
Molecular Formula |
C33H39NO4 |
---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(E)-2-[4-(4-methylphenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinolin-3-yl]ethenyl]-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C33H39NO4/c1-21-11-13-22(14-12-21)30-26-9-7-8-10-28(26)34-31(23-15-16-23)27(30)18-17-24-19-25(37-33(5,6)36-24)20-29(35)38-32(2,3)4/h7-14,17-18,23-25H,15-16,19-20H2,1-6H3/b18-17+/t24-,25-/m1/s1/i15D2,16D2,23D |
InChI Key |
XIWDSLQJJMVOQZ-IYXZUUDSSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H]4C[C@@H](OC(O4)(C)C)CC(=O)OC(C)(C)C)C5=CC=C(C=C5)C)([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)C4CC4)C=CC5CC(OC(O5)(C)C)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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